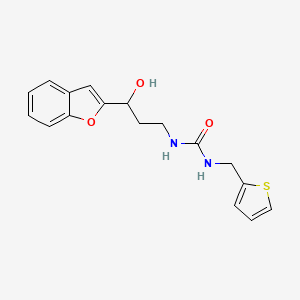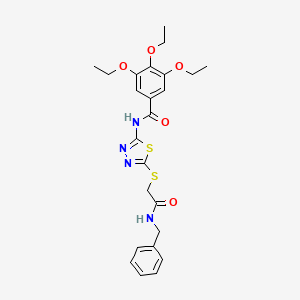![molecular formula C8H10O2 B2826725 1-Oxaspiro[4.4]non-2-en-4-one CAS No. 40990-01-0](/img/structure/B2826725.png)
1-Oxaspiro[4.4]non-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[4.4]non-2-en-4-one is a chemical compound . It is a metabolite of Spiromesifen, which is a Spirocyclic Tetronic Acid, an environmentally friendly and novel structural pesticide .
Synthesis Analysis
The synthesis of this compound involves a fac-Ir (ppy) 3 -catalyzed intermolecular dearomative cyclization of 2-bromo-2- ( (5-bromofuran-2-yl)methyl)malonate and alkynes . This method provides a new access to the synthesis of spirocycle skeletons applying water as an external oxygen source under mild reaction conditions .Molecular Structure Analysis
The molecular weight of this compound is 138.17 . The InChI code is 1S/C8H10O2/c9-7-3-6-10-8 (7)4-1-2-5-8/h3,6H,1-2,4-5H2 .Chemical Reactions Analysis
The chemical reactions of this compound involve a fac-Ir (ppy) 3 -catalyzed intermolecular dearomative cyclization of 2-bromo-2- ( (5-bromofuran-2-yl)methyl)malonate and alkynes . This reaction affords substituted spirolactones in yields of 19-91% via a 5- exo-dig radical cyclization under visible light .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Spirocyclic Ethers : 1-Oxaspiro[4.4]non-2-en-4-one derivatives have been synthesized using Amberlyst-15-catalyzed intramolecular S N 2′ oxaspirocyclizations, applied in the total synthesis of spirocyclic ethers like theaspirane and theaspirone (Young, Jung, & Cheng, 2000).
- Formation of Functionalized Derivatives : The compound is used in nucleophilic ring opening reactions, leading to functionalized 2-oxaspiro[4.4]nonane derivatives, key structural sub-units in various bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
- Tautomerism Studies : Research on 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, a related compound, has provided insights into tautomerism, an essential aspect of chemical reactivity and stability (Šimůnek, Panov, Růžičková, & Sedlák, 2017).
Biological and Pharmacological Research
- Metabolites from Phytopathogenic Fungi : New metabolites with the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core were isolated from the phytopathogenic fungus Wilsonomyces carpophilus, contributing to the understanding of fungal secondary metabolites (Narmani, Teponno, Arzanlou, Babai-ahari, & Stadler, 2018).
- Inhibitors of Tumor Necrosis Factor-alpha : Oxaspiro[4.4]nonane derivatives have been synthesized as templates for potent inhibitors of TACE, a protein involved in inflammatory processes, demonstrating good oral bioavailability (Ott et al., 2008).
Material Science and Chemical Synthesis
- Synthesis of Spiroaminals : Spiroaminals with the 1-oxa-6-azaspiro[4.4]nonane ring system are significant in the synthesis of biologically active compounds, posing unique challenges in chemical synthesis (Sinibaldi & Canet, 2008).
- Development of Novel Spiroheterocyclic Systems : The compound has been used in the synthesis of new spiroheterocyclic systems, expanding the scope of organic synthesis and providing potential pathways for pharmaceutical development (Al-Ahmadi & El-zohry, 1994).
Environmental and Ecological Applications
- Pheromone Analogues in Insect Behavior : Oxaspiropentane derivatives, closely related to this compound, have been studied for their role as pheromone analogues in the gypsy moth, contributing to understanding of insect communication and behavior (Solari et al., 2007).
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[4.4]non-2-en-4-one involves a fac-Ir (ppy) 3 -catalyzed intermolecular dearomative cyclization of 2-bromo-2- ( (5-bromofuran-2-yl)methyl)malonate and alkynes . This reaction affords substituted spirolactones in yields of 19-91% via a 5- exo-dig radical cyclization under visible light .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-oxaspiro[4.4]non-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-6-10-8(7)4-1-2-5-8/h3,6H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMSRVGAYGDKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2826645.png)
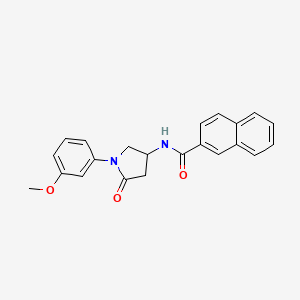
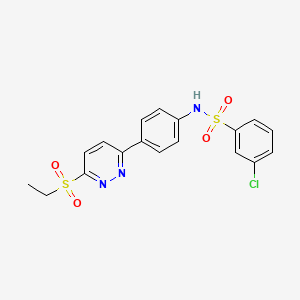

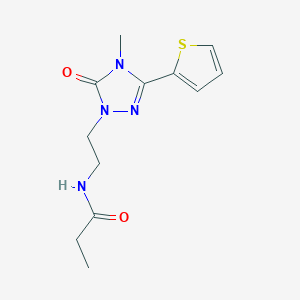
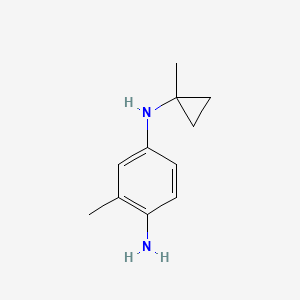
![3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2826654.png)
![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2826655.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2826656.png)

![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2826659.png)

